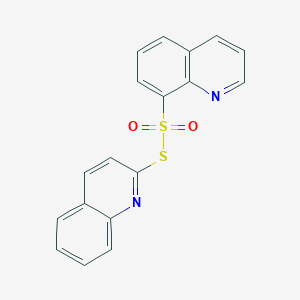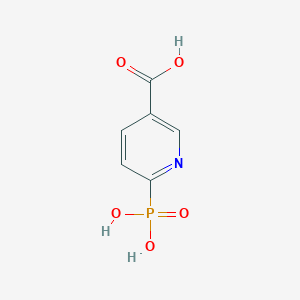
3-Pyridinecarboxylic acid, 6-phosphono-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phosphononicotinic acid is an organic compound that features both a phosphonic acid group and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phosphononicotinic acid typically involves the reaction of nicotinic acid derivatives with phosphorous reagents. One common method involves the reaction of nicotinic acid with phosphorous trichloride and water, followed by oxidation to yield the desired phosphonic acid derivative .
Industrial Production Methods
While specific industrial production methods for 6-phosphononicotinic acid are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-phosphononicotinic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The nicotinic acid moiety can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phosphonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonic acid group can yield phosphonic acid esters, while reduction of the nicotinic acid moiety can produce reduced nicotinic acid derivatives.
Scientific Research Applications
6-phosphononicotinic acid has several scientific research applications:
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Industry: It is used in the development of advanced materials with specific magnetic and catalytic properties.
Mechanism of Action
The mechanism of action of 6-phosphononicotinic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique magnetic and catalytic properties, making them useful in various applications. The molecular targets and pathways involved include interactions with metal ions and the formation of supramolecular structures .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acids: Compounds like aminomethylphosphonic acid and ethylphosphonic acid share the phosphonic acid group but differ in their overall structure and properties.
Nicotinic acid derivatives: Compounds such as nicotinic acid and its esters share the nicotinic acid moiety but lack the phosphonic acid group.
Uniqueness
6-phosphononicotinic acid is unique due to the presence of both a phosphonic acid group and a nicotinic acid moiety, allowing it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This dual functionality makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks .
Properties
CAS No. |
145432-84-4 |
|---|---|
Molecular Formula |
C6H6NO5P |
Molecular Weight |
203.09 g/mol |
IUPAC Name |
6-phosphonopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6NO5P/c8-6(9)4-1-2-5(7-3-4)13(10,11)12/h1-3H,(H,8,9)(H2,10,11,12) |
InChI Key |
YGYBRPCOYGZEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



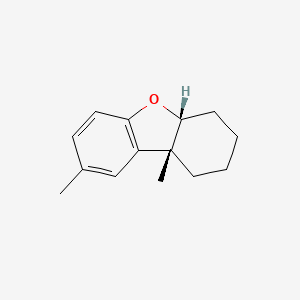
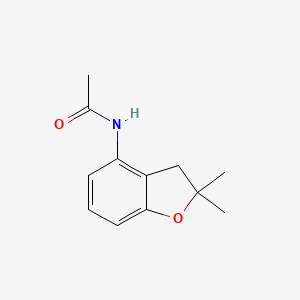
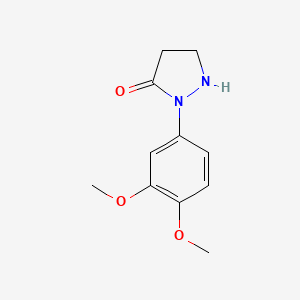

![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
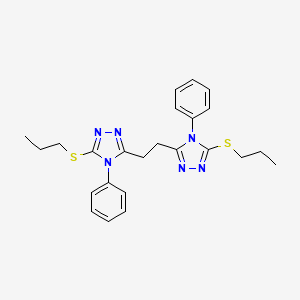
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
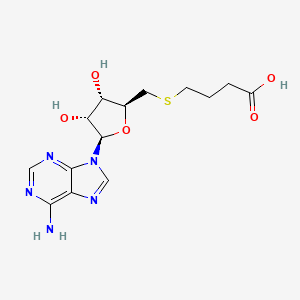
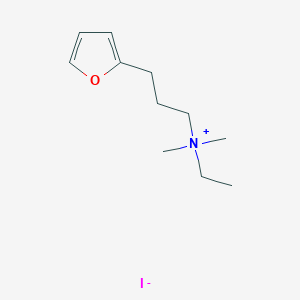
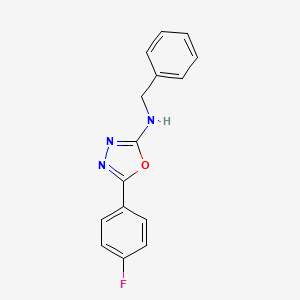
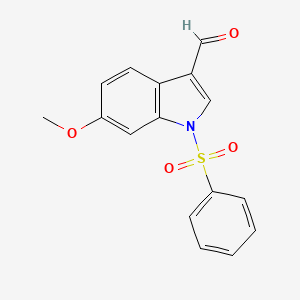
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
